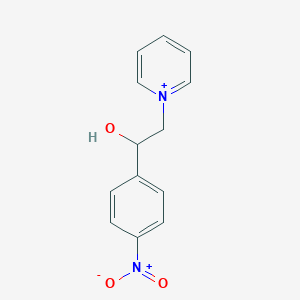![molecular formula C37H36N4O12 B280554 Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has shown potential in scientific research applications. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood. However, studies have shown that this compound inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells, although the exact mechanism of this action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound has shown potential in treating cancer and other diseases, making it a promising compound for further research. Additionally, this compound has anti-inflammatory properties, which can be useful in studying the inflammatory response. One limitation of this compound is that the mechanism of action is not fully understood, making it difficult to study the compound's effects.
Zukünftige Richtungen
There are several future directions for research on Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is to further study the mechanism of action of this compound, in order to better understand its effects. Additionally, research could focus on the potential use of this compound in treating specific types of cancer or other diseases. Further studies could also investigate the potential use of this compound in combination with other drugs or therapies.
Synthesemethoden
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is synthesized through a complex process involving several steps. The first step involves the synthesis of 4-(acetylamino)benzoic acid, which is then reacted with 2-(2-hydroxyethoxy)ethyl bromide to form 2-{[4-(acetylamino)benzoyl]oxy}ethyl 4-(acetylamino)benzoate. This compound is then reacted with 3-nitrobenzaldehyde and 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has shown potential in scientific research applications. This compound has been studied for its potential as an anti-inflammatory agent, as well as its potential in treating cancer and other diseases. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Eigenschaften
Molekularformel |
C37H36N4O12 |
|---|---|
Molekulargewicht |
728.7 g/mol |
IUPAC-Name |
bis[2-(4-acetamidobenzoyl)oxyethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C37H36N4O12/c1-21-31(36(46)52-18-16-50-34(44)25-8-12-28(13-9-25)39-23(3)42)33(27-6-5-7-30(20-27)41(48)49)32(22(2)38-21)37(47)53-19-17-51-35(45)26-10-14-29(15-11-26)40-24(4)43/h5-15,20,33,38H,16-19H2,1-4H3,(H,39,42)(H,40,43) |
InChI-Schlüssel |
MKDAOBJQZJZLJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC(=O)C4=CC=C(C=C4)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)
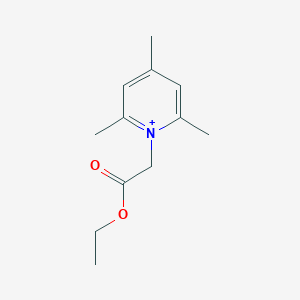
![ethyl 2-(2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-yl)acetate](/img/structure/B280474.png)
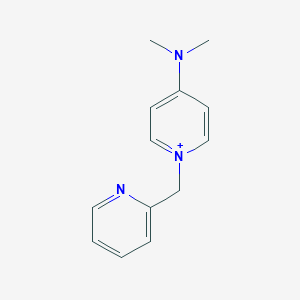
![15-(2-ethoxy-2-oxoethyl)-15H-acenaphtho[1',2':3,4]pyridazino[1,6-a]perimidin-8-ium](/img/structure/B280478.png)
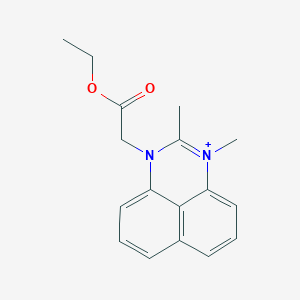
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![3-Methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280487.png)
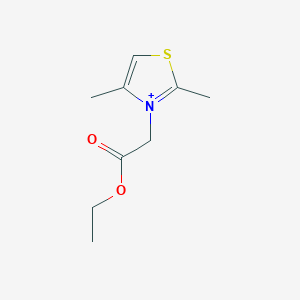
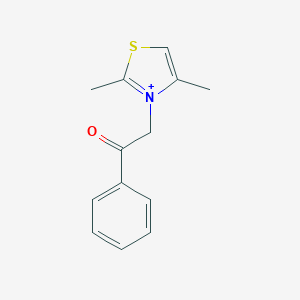
![1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridinium](/img/structure/B280490.png)
